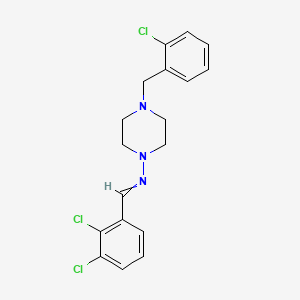
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of B-cell malignancies.
作用機序
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT, which are essential for B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the pathogenesis of CLL and NHL.
実験室実験の利点と制限
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine has several advantages for laboratory experiments, including its specificity for BTK and its ability to inhibit downstream signaling pathways. However, this compound has limitations, such as its irreversible binding to BTK, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the development and application of 4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine. These include:
1. Clinical trials: this compound is currently being investigated in clinical trials for the treatment of B-cell malignancies. Further studies are needed to determine its safety and efficacy in larger patient populations.
2. Combination therapy: this compound has shown synergistic effects with other anti-cancer agents, such as venetoclax and rituximab. Further studies are needed to determine the optimal combination therapy regimens.
3. Biomarker identification: Biomarkers that predict response to this compound are needed to identify patients who are most likely to benefit from treatment.
4. Mechanism of resistance: Resistance to BTK inhibitors, including this compound, is a major challenge in the treatment of B-cell malignancies. Further studies are needed to identify mechanisms of resistance and develop strategies to overcome them.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and disrupts B-cell receptor signaling in preclinical models of B-cell malignancies. Further studies are needed to determine its safety and efficacy in clinical trials and to identify optimal combination therapy regimens and biomarkers of response.
合成法
The synthesis of 4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine involves a multi-step process that includes the condensation of 2,3-dichlorobenzaldehyde and piperazine, followed by the addition of 2-chlorobenzyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
4-(2-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, this compound has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to decreased cell proliferation and increased apoptosis. This compound has also demonstrated synergistic effects with other anti-cancer agents, such as venetoclax and rituximab.
特性
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-6-2-1-4-15(16)13-23-8-10-24(11-9-23)22-12-14-5-3-7-17(20)18(14)21/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXTUODYFGSZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6106650.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)
![2-(4-methylphenoxy)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6106660.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B6106663.png)
![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-7-(3,4-diethoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6106667.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6106672.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6106679.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6106693.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-3-chlorobenzamide](/img/structure/B6106705.png)
![N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6106725.png)
![N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6106738.png)